1H-Benzimidazole-5-carboxylic acid, 1,2-dimethyl-7-((methylamino)sulfonyl)-
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Overview
Description
1H-Benzimidazole-5-carboxylic acid, 1,2-dimethyl-7-((methylamino)sulfonyl)- is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with formic acid or its equivalents . For 1H-Benzimidazole-5-carboxylic acid, 1,2-dimethyl-7-((methylamino)sulfonyl)-, the process may involve specific reagents and conditions to introduce the methylamino sulfonyl group at the 7th position. Common methods include:
Condensation with Aldehydes: Using aromatic or aliphatic aldehydes followed by oxidation.
Cyclization Reactions: Employing cyclization agents like 1,3,5-triazine and tertiary amines.
Industrial Production Methods: Industrial production often scales up these synthetic routes, optimizing reaction conditions for higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-5-carboxylic acid, 1,2-dimethyl-7-((methylamino)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products: The reactions yield various derivatives with potential biological activities, such as antimicrobial and anticancer properties .
Scientific Research Applications
1H-Benzimidazole-5-carboxylic acid, 1,2-dimethyl-7-((methylamino)sulfonyl)- has been extensively studied for its applications in:
Chemistry: As a building block for synthesizing complex molecules.
Biology: Investigating its role in enzyme inhibition and interaction with biomolecules.
Medicine: Potential therapeutic uses in treating infections, cancer, and other diseases.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. It may inhibit enzymes by binding to their active sites, disrupting normal biochemical processes. The exact mechanism can vary depending on the specific biological context and target .
Comparison with Similar Compounds
1H-Benzimidazole-5-carboxylic acid: Shares the core structure but lacks the methylamino sulfonyl group.
2-Methylbenzimidazole: Another derivative with different substituents affecting its biological activity.
Uniqueness: 1H-Benzimidazole-5-carboxylic acid, 1,2-dimethyl-7-((methylamino)sulfonyl)- stands out due to its unique substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development .
Properties
CAS No. |
72020-31-6 |
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Molecular Formula |
C11H13N3O4S |
Molecular Weight |
283.31 g/mol |
IUPAC Name |
1,2-dimethyl-7-(methylsulfamoyl)benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C11H13N3O4S/c1-6-13-8-4-7(11(15)16)5-9(10(8)14(6)3)19(17,18)12-2/h4-5,12H,1-3H3,(H,15,16) |
InChI Key |
JDKLMPFWKDHSNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C)C(=CC(=C2)C(=O)O)S(=O)(=O)NC |
Origin of Product |
United States |
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